2-Cyclohexen-1-one, 6-(1,5-dimethyl-4-hexenyl)-3-methyl-
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Overview
Description
®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction, followed by selective functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Key factors include the availability of raw materials, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, ®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one could be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, fragrances, and other high-value products. Its unique properties make it suitable for various applications, including materials science and nanotechnology.
Mechanism of Action
The mechanism of action of ®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexene derivatives with different substituents. Examples are:
- ®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-pentenyl]-2-cyclohexene-1-one
- ®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-heptenyl]-2-cyclohexene-1-one
Uniqueness
What sets ®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one apart is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,10,13-14H,5,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOUERLLBMJGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446096 |
Source
|
Record name | 2-Cyclohexen-1-one, 6-(1,5-dimethyl-4-hexenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66964-98-5 |
Source
|
Record name | 2-Cyclohexen-1-one, 6-(1,5-dimethyl-4-hexenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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